Yttrium zirconium oxide

説明

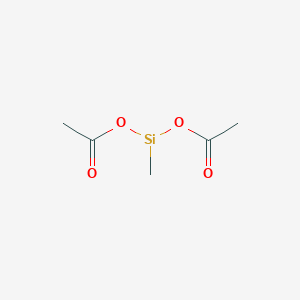

Yttrium zirconium oxide, also known as Yttria-stabilized zirconia (YSZ), is a ceramic in which the cubic crystal structure of zirconium dioxide is made stable at room temperature by an addition of yttrium oxide . These oxides are commonly called “zirconia” (ZrO2) and “yttria” (Y2O3) .

Synthesis Analysis

YSZ powders were synthesized by three different methods: co-precipitation, sol–gel combustion, and sol–gel . The precursor solution obtained by the sol–gel method was successfully applied for chemical solution deposition of YSZ thin films on Si (100)/SiO2 substrates .Molecular Structure Analysis

A comprehensive molecular dynamics investigation of YSZ, YxZr1−xO2−x/2, was carried out for a wide range of composition, x = 4 to 40 mol%, and over the temperature spanning 800–2200 K . The lattice parameter of the fluorite cell shows a monotonic increase with concentration .Chemical Reactions Analysis

The mechanism of air oxidation of solid zirconium-yttrium alloys, up to 50 at. % yttrium, is one of anion diffusion to the oxide-metal interface with little or no diffusion of the metallic elements . The oxidation of liquid alloys differs in that, as a result of yttrium diffusion to the oxide-liquid interface, Y2O3 is the only oxide formed .Physical And Chemical Properties Analysis

YSZ is an oxygen ion conductor with properties such as good ionic conductivity and high physiochemical stability . Its other properties include excellent shock resistance, low thermal conductivity, and a high coefficient of thermal expansion .科学的研究の応用

Solid Oxide Fuel Cells (SOFCs)

YSZ is widely used as an electrolyte in SOFCs . Its high ionic conductivity at elevated temperatures allows for the efficient transport of oxygen ions, which is crucial for the electrochemical reactions in SOFCs. The stability and conductivity of YSZ make it an ideal candidate for long-term energy applications.

Thermal Barrier Coatings (TBCs)

In the aerospace industry, YSZ serves as a TBC for protecting engine components from extreme heat . Its low thermal conductivity and high thermal stability help maintain the integrity of engine parts, which operate at high temperatures, thus enhancing the performance and lifespan of aircraft engines.

Biomedical Implants

YSZ’s biocompatibility and mechanical strength make it suitable for various biomedical applications, including dental implants and hip replacements . Its wear resistance and chemical inertness ensure longevity and compatibility with human tissue.

Catalysis

Researchers have explored the use of YSZ as a support for metallic nanoparticles in catalysis . Its surface oxygen vacancies and thermal stability contribute to its effectiveness in catalytic converters, which reduce harmful emissions from automotive exhausts.

Environmental Science

YSZ nanoparticles have shown promise in water purification processes due to their extended surface area and catalytic properties, which can aid in the breakdown of contaminants .

Electronics

YSZ thin films are investigated for their dielectric properties and potential use as insulators in electronic devices . Their high dielectric constant and stability under various conditions make them suitable for applications like capacitors and memory storage devices.

Materials Science

In materials science, YSZ is recognized for its role in enhancing the mechanical properties of composites . Its hardness and resistance to thermal shock are valuable in developing materials that can withstand harsh conditions.

Aerospace Engineering

YSZ is integral to the development of TBC systems for aero-industry applications . It provides thermal insulation for components exposed to high temperatures, such as those found in jet engines, ensuring operational efficiency and safety.

作用機序

Target of Action

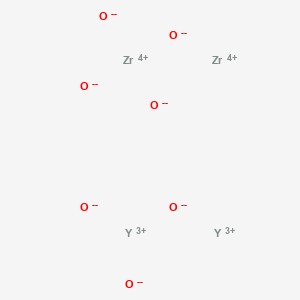

Yttrium zirconium oxide, also known as yttria-stabilized zirconia (YSZ), primarily targets the crystal structure of zirconium dioxide . The addition of yttrium oxide into intrinsic zirconium dioxide substitutes Zr 4+ ions with Y 3+ ions within the lattice . This substitution creates anionic vacancies where three O 2- ions replace four O 2- ions .

Mode of Action

The mode of action of YSZ involves the stabilization of the cubic phase of zirconium dioxide, which is normally only formed at very high temperatures . The substitution of some zirconium ions for yttrium stabilizes this cubic phase over a wide temperature range . This allows sintered zirconia products to be created and makes the material a conductor of O 2- ions .

Biochemical Pathways

The biochemical pathways affected by YSZ primarily involve the conduction of oxygen ions. YSZ is able to conduct O 2- ions (an electrical current) by means of vacancy site mobility . This property increases with temperature , making YSZ a potential material to be used as a solid electrolyte in energy cells at adequate temperatures .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of YSZ, we can discuss its properties in terms of ion transport. A comprehensive molecular dynamics investigation of YSZ has been carried out for a wide range of compositions and temperatures . The self-diffusivity of the oxide ion and the resulting ionic conductivity show an optimum value around x = 10 mol% .

Result of Action

The result of YSZ’s action is the creation of a material that has high toughness, excellent thermal insulation, and a thermal expansion coefficient close to that of steel . It undergoes a martensitic phase transformation from t-ZrO 2 to m-ZrO 2 at 1100–1200 ℃ . This transformation, accompanied by a 5% volume shrinkage, will prevent further crack expansion . YSZ ceramics, with yttrium oxide added as a stabilizer in zirconia nanoparticles, have excellent mechanical properties, such as remarkable room temperature fracture toughness and high abrasive resistance .

Action Environment

The action of YSZ is influenced by environmental factors such as temperature and the presence of other ions. For instance, the ability of YSZ to conduct O 2- ions increases with temperature . Furthermore, the presence of other ions, such as Al 3+, can influence the particle size and phase of YSZ . When the doping concentration of Al 3+ was 3%, its particle size was the smallest among other doping concentrations, and the Y-TZP/Al 2 O 3 was tetragonal .

Safety and Hazards

将来の方向性

Reducing the working temperature and improving the ionic conductivity of electrolytes have been the critical challenges for the gradual development of solid oxide fuel cells (SOFCs) in practical applications . The researchers all over the world attempt to develop alternative electrolyte materials with sufficient ionic conductivity .

特性

IUPAC Name |

oxygen(2-);yttrium(3+);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Y.2Zr/q7*-2;2*+3;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSUUUWRUITOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Y+3].[Y+3].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Y2Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64417-98-7 | |

| Record name | Yttrium zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064417987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium zirconium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)